4-azido-N-methyl-2-(trifluoromethyl)benzamide
Overview
Description
4-azido-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H7F3N4O and a molecular weight of 244.17 g/mol. This compound is characterized by the presence of an azido group (-N3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-methyl-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-trifluoromethylbenzoic acid, undergoes nitration to introduce a nitro group (-NO2) at the desired position on the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder or tin chloride.
Azidation: The amino group is converted to an azido group (-N3) through a diazotization reaction followed by treatment with sodium azide.
Amidation: Finally, the azido-substituted intermediate is reacted with methylamine to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-azido-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, methylamine, and appropriate solvents (e.g., ethanol, acetonitrile).
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Copper(I) catalysts, alkyne derivatives.
Major Products Formed
Substituted Derivatives: Various substituted benzamides depending on the nucleophile used.
Amino Derivatives: 4-Amino-N-methyl-2-trifluoromethylbenzamide.
Triazoles: 1,2,3-Triazole derivatives formed through cycloaddition reactions.
Scientific Research Applications
4-azido-N-methyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for imaging and tracking purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-azido-N-methyl-2-(trifluoromethyl)benzamide involves its ability to undergo various chemical transformations due to the presence of the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological targets. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
4-Azido-N-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Azido-2-trifluoromethylbenzamide: Lacks the methyl group, affecting its reactivity and applications.
4-Azido-N-ethyl-2-trifluoromethylbenzamide: Contains an ethyl group instead of a methyl group, altering its steric and electronic properties.
Uniqueness
4-azido-N-methyl-2-(trifluoromethyl)benzamide is unique due to the presence of both the azido and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
4-azido-N-methyl-2-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c1-14-8(17)6-3-2-5(15-16-13)4-7(6)9(10,11)12/h2-4H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMTVMLWLABKGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.